Tert-butyl 2-iodoacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

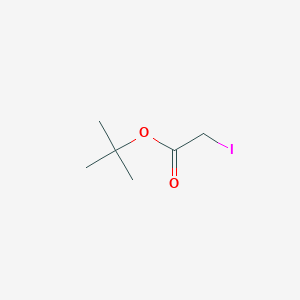

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-iodoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11IO2/c1-6(2,3)9-5(8)4-7/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYPDJIDQEZDFLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40452226 | |

| Record name | Tert-butyl 2-iodoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49827-15-8 | |

| Record name | Tert-butyl 2-iodoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Mechanism and Application of Tert-butyl 2-iodoacetate as a Covalent Alkylating Agent

Abstract

Tert-butyl 2-iodoacetate is a potent α-haloacetate alkylating agent utilized extensively in chemical biology, proteomics, and drug development for the covalent modification of nucleophilic amino acid residues. Its reactivity is primarily directed towards the thiol group of cysteine residues, forming a stable thioether bond. This guide provides an in-depth analysis of the chemical properties, mechanism of action, and practical applications of this compound. We will explore the kinetics and selectivity of the alkylation reaction, compare its performance with other haloacetyl reagents, and provide validated protocols for its use in modifying proteins and peptides. This document is intended for researchers and drug development professionals seeking a comprehensive understanding of this versatile covalent tool.

Introduction: The Role of Covalent Modification

Covalent modification is a cornerstone of chemical biology and modern pharmacology. The ability to form a stable, irreversible bond with a biological target, typically a protein, offers distinct advantages, including prolonged duration of action, high potency, and the ability to probe target engagement directly. Alkylating agents are a primary class of reagents used for this purpose. Among them, α-haloacetates like this compound are valued for their specific reactivity profile, particularly towards cysteine residues.

In proteomics, the alkylation of cysteines is a critical step to prevent the re-formation of disulfide bonds after reduction, ensuring accurate protein identification and quantification via mass spectrometry.[1][2][3] In drug discovery, the iodoacetyl moiety is often incorporated into covalent inhibitors to target non-catalytic or allosteric cysteine residues, leading to novel therapeutic agents. This guide focuses on the specific attributes of this compound, dissecting its mechanism to provide a clear framework for its effective application.

Chemical Structure and Intrinsic Reactivity

The efficacy of this compound as an alkylating agent stems directly from its molecular architecture. Two key features govern its function: the iodoacetyl group and the tert-butyl ester.

-

The Iodoacetyl Group (ICH₂C(O)-): This is the "warhead" of the molecule. The carbon atom alpha to the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the adjacent carbonyl oxygen and the iodine atom. This electrophilicity makes it a prime target for nucleophilic attack. The iodine atom itself is an excellent leaving group because the iodide ion (I⁻) is large, highly polarizable, and a weak base, stabilizing the negative charge it acquires upon leaving.[4]

-

The Tert-butyl Ester (-OC(CH₃)₃): The bulky tert-butyl group provides steric hindrance and increases the lipophilicity of the molecule compared to its acidic counterpart, iodoacetic acid. This can influence its solubility in different solvent systems and its ability to permeate cell membranes. Furthermore, tert-butyl esters are known protecting groups in organic synthesis, stable to many nucleophilic and basic conditions but readily cleaved under strong acidic conditions (e.g., with trifluoroacetic acid, TFA).[5]

The Core Mechanism: SN2 Alkylation of Cysteine

The primary mechanism by which this compound modifies proteins is through a bimolecular nucleophilic substitution (SN2) reaction. The most reactive endogenous nucleophile under physiological conditions is the deprotonated thiol group of a cysteine residue, known as the thiolate anion (-S⁻).

The reaction proceeds as follows:

-

Deprotonation: The cysteine thiol (-SH) must first be deprotonated to form the more nucleophilic thiolate anion (-S⁻). The pKₐ of the cysteine thiol is typically around 8.3, meaning that the reaction is highly pH-dependent. Performing the alkylation at a pH of 7.5 or higher ensures a sufficient concentration of the reactive thiolate species.[1][6]

-

Nucleophilic Attack: The thiolate anion attacks the electrophilic α-carbon of the iodoacetate moiety.

-

Displacement: This attack occurs in a single, concerted step, leading to the displacement of the iodide ion and the formation of a stable thioether bond.

The result is a cysteine residue that has been covalently modified to S-(tert-butoxycarbonylmethyl)cysteine.

Caption: SN2 reaction mechanism of cysteine alkylation.

Reactivity Comparison with Other Haloacetates

The choice of halogen on the α-carbon significantly impacts reactivity. The reaction rate is dictated by the strength of the carbon-halogen bond and the stability of the resulting halide ion (the leaving group).

| Reagent | Leaving Group | C-X Bond Energy (kJ/mol) | Reactivity Order |

| Iodo acetate | I⁻ | ~234 | Highest |

| Bromo acetate | Br⁻ | ~285 | Intermediate |

| Chloro acetate | Cl⁻ | ~340 | Lowest |

Table 1: Comparison of Haloacetate Reactivity.

As shown, the Carbon-Iodine bond is the weakest, requiring the least energy to break. This makes iodoacetate derivatives, including this compound, the most reactive among the haloacetates, enabling faster and more complete alkylation reactions under milder conditions.[4] While iodoacetamide is also highly reactive, the ester moiety of this compound offers a different chemical handle and solubility profile.[7]

Selectivity and Potential Off-Target Reactions

While cysteine is the primary target, other nucleophilic amino acid residues can also react with this compound, particularly under non-optimal conditions (e.g., prolonged incubation, high pH, or high reagent concentration). Potential off-target sites include:

-

Methionine: The thioether side chain can be alkylated. Studies have shown that iodine-containing reagents can cause significant modification of methionine, which can complicate mass spectrometry analysis.[2]

-

Histidine: The imidazole ring is nucleophilic and can be alkylated.

-

Lysine: The primary amine of the side chain can be alkylated.

-

N-terminus: The free α-amino group of a peptide or protein is also a potential site for alkylation.[8]

To ensure maximal selectivity for cysteine, it is crucial to control the reaction pH, temperature, and duration, and to use the minimum effective concentration of the alkylating agent.

Practical Application: A Standard Proteomics Workflow

The most common application of this compound is in sample preparation for mass spectrometry-based proteomics. Here, its role is to irreversibly cap reduced cysteine residues.

Caption: Standard workflow for protein alkylation in proteomics.

Experimental Protocol: In-Solution Protein Alkylation

This protocol provides a validated, step-by-step methodology for the alkylation of a complex protein sample prior to enzymatic digestion.

Materials:

-

Protein sample (e.g., cell lysate)

-

Denaturation/Reduction Buffer: 8 M Urea in 100 mM Tris-HCl, pH 8.5

-

Reducing Agent Stock: 500 mM Dithiothreitol (DTT) in water (prepare fresh)

-

Alkylation Agent Stock: 500 mM this compound in a compatible organic solvent (e.g., Acetonitrile or DMF) (prepare fresh and protect from light)

-

Quenching Reagent: Can use the 500 mM DTT stock.

-

Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0

Procedure:

-

Protein Solubilization and Denaturation:

-

Resuspend or dilute the protein sample in the Denaturation/Reduction Buffer to a final concentration of 1-5 mg/mL.

-

Vortex thoroughly and incubate for 15 minutes at room temperature to ensure full denaturation.

-

-

Reduction of Disulfide Bonds:

-

Add the 500 mM DTT stock solution to the protein sample to a final concentration of 5-10 mM.

-

Incubate for 1 hour at 37°C with gentle shaking. This step reduces all disulfide bonds to free thiols (-SH).

-

-

Alkylation of Cysteines:

-

Cool the sample to room temperature.

-

Add the 500 mM this compound stock solution to a final concentration of 15-25 mM (a ~2.5-fold molar excess over DTT is common).

-

Incubate for 30-45 minutes at room temperature in the dark . Iodo-compounds are light-sensitive. This step covalently caps the free thiols.[9][10]

-

-

Quenching the Reaction:

-

Add DTT stock solution to a final concentration of 10-15 mM to quench any unreacted this compound.

-

Incubate for 15 minutes at room temperature in the dark. This prevents non-specific alkylation of other residues or the digestive enzyme to be added next.[9]

-

-

Sample Preparation for Digestion:

-

The sample is now ready for buffer exchange or dilution to reduce the urea concentration (typically to <1 M) before adding a protease like trypsin for digestion.

-

Conclusion and Future Outlook

This compound is a highly effective and robust alkylating agent. Its mechanism of action, a rapid SN2 reaction with cysteine thiolates, is well-understood and highly efficient due to the excellent leaving group properties of iodide. While its primary application lies in preventing disulfide bond reformation in proteomics workflows, the unique properties conferred by the tert-butyl ester group—namely its lipophilicity and its potential for acid-labile cleavage—present opportunities for its use in more specialized applications, such as the design of cleavable chemical probes or covalent inhibitors with specific delivery characteristics. A thorough understanding of its reactivity, selectivity, and optimal reaction conditions, as detailed in this guide, is paramount for its successful implementation in research and development.

References

- 1. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 2. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Proteomics: Technologies and Their Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. tert-Butyl Esters [organic-chemistry.org]

- 6. Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Iodoacetamide - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. Procedure for Reduction and Alkylation | Proteomics Facility - Carver College of Medicine | The University of Iowa [proteomics.medicine.uiowa.edu]

Tert-butyl 2-iodoacetate stability and storage conditions.

An In-depth Technical Guide to the Stability and Storage of Tert-butyl 2-iodoacetate

Introduction

This compound (CAS No: 49827-15-8) is a pivotal alkylating agent widely employed in chemical synthesis and drug development.[1] Its primary utility lies in the covalent modification of nucleophilic residues, most notably the thiol group of cysteine in peptides and proteins. This reactivity is fundamental to its application in proteomics for protein labeling and quantification, as well as in the synthesis of complex pharmaceutical intermediates.[2][3] However, the very chemical features that make it an effective alkylating agent—specifically the labile carbon-iodine bond—also render it susceptible to degradation. A comprehensive understanding of its stability profile and the implementation of rigorous storage protocols are therefore critical to ensure its efficacy, experimental reproducibility, and safety.

This guide provides an in-depth analysis of the factors governing the stability of this compound, details its primary decomposition pathways, and presents field-proven protocols for its storage, handling, and purity assessment.

Section 1: The Chemical Basis of Instability

The reactivity and inherent instability of this compound are dictated by its molecular structure. The molecule consists of a tert-butyl ester group and a terminal iodo-functionalized acetyl group. The critical point of reactivity is the α-carbon adjacent to the carbonyl group.

-

The Carbon-Iodine (C-I) Bond: The C-I bond is relatively weak and highly polarizable. Iodine is an excellent leaving group, readily departing as the iodide anion (I⁻) upon nucleophilic attack at the α-carbon. This property is the cornerstone of its function as an S_N2 alkylating agent.

-

Steric Hindrance: The bulky tert-butyl group provides significant steric hindrance around the ester carbonyl, offering a degree of protection against hydrolysis compared to methyl or ethyl esters.[4] However, this does not confer complete stability, especially under non-ideal conditions.

-

Electrophilicity: The electron-withdrawing effect of the adjacent carbonyl group increases the electrophilicity of the α-carbon, making it a prime target for nucleophiles.

Section 2: Factors Influencing Stability and Decomposition Pathways

The degradation of this compound is accelerated by several environmental factors, leading to a loss of purity and the formation of undesirable byproducts.

Key Destabilizing Factors:

-

Light: Like many organoiodine compounds, this compound is photosensitive. Exposure to light, particularly in the UV spectrum, can induce homolytic cleavage of the C-I bond, generating radical intermediates. This process can lead to the formation of elemental iodine (I₂), which imparts a characteristic yellow-to-brown discoloration to the compound.

-

Temperature: Elevated temperatures increase the kinetic energy of the molecules, accelerating the rate of all decomposition reactions. Thermal decomposition can occur even in the absence of other reagents.

-

Moisture (Hydrolysis): The presence of water can lead to the hydrolysis of the ester linkage. This reaction can be catalyzed by trace amounts of acid or base, yielding iodoacetic acid and tert-butanol. While the tert-butyl group slows this process, it is a significant concern for long-term storage.

-

Nucleophilic Contaminants: Given its high reactivity, the compound will readily react with any nucleophilic impurities present, including alcohols, amines, or thiols. This underscores the need for high-purity solvents and inert handling conditions.

Primary Decomposition Pathways

The primary mechanisms of degradation are nucleophilic substitution (hydrolysis) and photodecomposition.

Diagram 1: Key Decomposition Pathways

Caption: Primary degradation routes for this compound.

Section 3: Recommended Storage and Handling Protocols

Adherence to strict storage and handling procedures is paramount to preserving the integrity of this compound.

Quantitative Storage Recommendations

The following conditions are synthesized from manufacturer safety data sheets and best practices.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2°C to 8°C | Minimizes thermal decomposition and slows reaction kinetics.[5][6] |

| Light | Store in dark/amber vials | Prevents photolytic cleavage of the C-I bond.[5][6][7] |

| Atmosphere | Inert gas (Argon/Nitrogen) | Displaces atmospheric moisture and oxygen, preventing hydrolysis and potential oxidation. |

| Container | Tightly sealed glass bottle | Prevents ingress of contaminants and ensures non-reactivity with the container material. |

| Purity Note | May be stabilized with copper | Some suppliers add copper powder as a stabilizer to quench radical species.[8] |

Safe Handling Workflow

Proper handling ensures both user safety and compound stability. The compound is classified as hazardous, with warnings for toxicity if swallowed, inhaled, or in contact with skin.[6]

Diagram 2: Handling and Purity Verification Workflow

Caption: Workflow for safe handling and periodic quality control.

Section 4: Experimental Methodologies for Quality Control

Regular assessment of purity is essential, especially for reagents that have been stored for an extended period.

Method 1: Visual Inspection

-

Objective: Rapidly screen for significant degradation.

-

Procedure: Observe the physical state of the compound. A pure sample should be a colorless to faint yellow liquid.[9]

-

Interpretation: The development of a distinct yellow or brown color is a strong indicator of decomposition and the formation of elemental iodine (I₂). Such a sample should be considered suspect and subjected to further analytical testing before use.

Method 2: Purity Assessment by Thin-Layer Chromatography (TLC)

-

Objective: To separate the main compound from non-volatile impurities.

-

Protocol:

-

Plate Preparation: Use a standard silica gel 60 F₂₅₄ plate.

-

Mobile Phase: Prepare a solvent system of petroleum ether and ethyl acetate in a 2:1 (v/v) ratio.[9]

-

Sample Application: Dissolve a small amount of the reagent in ethyl acetate and spot it onto the TLC plate baseline.

-

Development: Place the plate in a chamber saturated with the mobile phase and allow the solvent front to ascend.

-

Visualization: Examine the dried plate under a UV lamp (254 nm).

-

-

Interpretation: A pure sample will exhibit a single, well-defined spot with an approximate R_f value of 0.73 in this system.[9] The appearance of additional spots, particularly at the baseline (polar impurities like iodoacetic acid), indicates degradation.

Method 3: Structural Verification by ¹H NMR Spectroscopy

-

Objective: To provide definitive structural confirmation and quantify major impurities.

-

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the reagent in 0.6 mL of deuterated chloroform (CDCl₃).

-

Data Acquisition: Acquire a standard proton (¹H) NMR spectrum.

-

Spectral Analysis:

-

δ ~3.3 ppm (singlet, 2H): Corresponds to the two protons of the methylene group (-CH₂-I).

-

δ ~1.45 ppm (singlet, 9H): Corresponds to the nine equivalent protons of the tert-butyl group (-C(CH₃)₃).

-

-

-

Interpretation: The spectrum should show two clean singlets with an integration ratio of 2:9. The presence of other significant peaks, such as a singlet around 1.28 ppm (tert-butanol) or new signals in the 3-4 ppm region, would confirm the presence of degradation products.

Conclusion

This compound is a powerful but sensitive reagent. Its utility in scientific research is directly tied to its purity. By understanding the chemical principles of its instability and implementing the rigorous storage, handling, and verification protocols detailed in this guide, researchers can ensure the integrity of the reagent, leading to more reliable, reproducible, and successful experimental outcomes.

References

- 1. This compound | 49827-15-8 | ZBA82715 [biosynth.com]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tert-Butyl Esters [organic-chemistry.org]

- 5. This compound - Lead Sciences [lead-sciences.com]

- 6. 49827-15-8|this compound|BLD Pharm [bldpharm.com]

- 7. chemscene.com [chemscene.com]

- 8. This compound | C6H11IO2 | CID 11021060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | 49827-15-8 [chemicalbook.com]

Solubility of tert-butyl 2-iodoacetate in aqueous and organic solvents.

An In-Depth Technical Guide to the Solubility of Tert-Butyl 2-Iodoacetate

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the solubility of this compound, a critical alkylating agent in organic synthesis and drug development. The document outlines the theoretical principles governing its solubility based on molecular structure and intermolecular forces. A detailed solubility profile in both aqueous and common organic solvents is presented, supported by available data and chemical theory. Furthermore, this guide furnishes a robust, field-proven experimental protocol for determining thermodynamic solubility using the gold-standard shake-flask method. This document is intended to serve as an essential resource for researchers, chemists, and formulation scientists, enabling informed solvent selection for reaction chemistry, purification, and analytical method development.

Introduction to this compound

This compound is a key reagent frequently employed in organic chemistry, particularly for the alkylation of nucleophiles such as thiols, amines, and phenols. Its utility stems from the presence of a reactive carbon-iodine bond and a sterically bulky tert-butyl ester group. This ester functionality is advantageous as it can be cleaved under acidic conditions to reveal a carboxylic acid, a common step in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[1] Understanding its solubility is paramount for designing efficient reaction conditions, developing purification strategies, and ensuring reproducible experimental outcomes.

Chemical Structure and Physicochemical Properties

The behavior of a molecule in a solvent is dictated by its structure. This compound (C₆H₁₁IO₂) possesses distinct regions that influence its polarity and potential for intermolecular interactions.[2]

-

Tert-Butyl Group: This large, nonpolar alkyl group is sterically hindering and contributes significantly to the molecule's lipophilic (oil-loving) character. It limits water solubility by disrupting the hydrogen-bonding network of water.

-

Ester Functional Group: The carbonyl (C=O) and ether linkage (C-O-C) of the ester group introduce polarity and provide sites for dipole-dipole interactions. The oxygen atoms can act as hydrogen bond acceptors.[3]

-

Iodomethyl Group (-CH₂I): The carbon-iodine bond is the reactive site for alkylation. Iodine is a large, polarizable atom, contributing to the molecule's overall molecular weight and providing weak van der Waals forces.

Key physicochemical properties are summarized below:

The moderate Log P value suggests a preference for nonpolar environments over water, predicting limited aqueous solubility but good solubility in many organic solvents.

Theoretical Principles of Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[8] This means that substances with similar polarities and intermolecular forces are more likely to be miscible.

-

Polar Solvents: These solvents have large dipole moments and often engage in hydrogen bonding (e.g., water, methanol, ethanol). Esters can act as hydrogen bond acceptors, affording them some solubility in polar protic solvents, but the large nonpolar tert-butyl group limits this.[3]

-

Polar Aprotic Solvents: Solvents like acetone, dimethyl sulfoxide (DMSO), and acetonitrile have significant dipole moments but do not have hydrogen atoms bonded to electronegative atoms. They are effective at dissolving polar molecules like esters through dipole-dipole interactions.

-

Nonpolar Solvents: These solvents (e.g., hexane, toluene, diethyl ether) have low dielectric constants and interact primarily through weak London dispersion forces. The significant nonpolar character of this compound, conferred by its alkyl groups, promotes solubility in these solvents.

Solubility Profile of this compound

The following table summarizes the known and predicted solubility of this compound. This data is compiled from computational predictions, empirical evidence from synthesis literature, and established chemical principles.

| Solvent | Solvent Type | Solubility | Source / Rationale |

| Water | Polar Protic | Slightly Soluble (1.32 mg/mL) | [7] |

| Methanol | Polar Protic | Soluble | "Like dissolves like"; polar ester group interacts with polar solvent. |

| Ethanol | Polar Protic | Soluble | "Like dissolves like"; similar to methanol. |

| Acetone | Polar Aprotic | Soluble | Used as a reaction solvent for its synthesis, indicating high solubility.[5] |

| Acetonitrile | Polar Aprotic | Soluble | Strong dipole-dipole interactions with the ester group. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Highly effective polar aprotic solvent for a wide range of organic molecules. |

| Dichloromethane (DCM) | Polar Aprotic | Soluble | Common solvent for organic reactions and extractions. |

| Diethyl Ether | Nonpolar | Soluble | Esters are generally highly soluble in diethyl ether.[9] |

| Ethyl Acetate | Polar Aprotic | Miscible | Structurally similar ester solvent. |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | Common ether-based solvent for organic synthesis. |

| Toluene | Nonpolar | Soluble | The nonpolar aromatic ring interacts well with the tert-butyl group. |

| Hexane / Pentane | Nonpolar | Soluble | Used as a washing solvent during synthesis, indicating solubility.[5] |

Experimental Determination of Thermodynamic Solubility

For applications in drug development and process chemistry, a precise, quantitative measure of a compound's thermodynamic (or equilibrium) solubility is often required.[10] The shake-flask method is the universally recognized gold-standard procedure for this determination due to its reliability and direct measurement of a saturated solution at equilibrium.[11]

Causality Behind the Shake-Flask Protocol

This method is designed to be a self-validating system. Adding a clear excess of the compound ensures that the resulting solution is truly saturated. The extended incubation period (typically 24-48 hours) with constant agitation is critical to allow the system to overcome any kinetic barriers and reach thermodynamic equilibrium—the lowest energy state where the rate of dissolution equals the rate of precipitation.[10][11] This differentiates it from kinetic solubility assays, which are faster but can overestimate true solubility by generating supersaturated solutions.[12]

Step-by-Step Protocol: Shake-Flask Method

Materials and Equipment:

-

This compound

-

Selected solvent (e.g., deionized water, phosphate-buffered saline pH 7.4)

-

Glass vials with screw caps (e.g., 4 mL or 8 mL)

-

Analytical balance

-

Orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C)

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE, selected for solvent compatibility)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Preparation: Add an excess amount of this compound to a pre-weighed glass vial. The excess should be visually apparent as undissolved liquid or solid after equilibration. For a target concentration of ~1 mg/mL, adding 5-10 mg to 2 mL of solvent is a reasonable starting point.

-

Solvent Addition: Add a precise volume of the chosen solvent to the vial.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker in a temperature-controlled chamber (e.g., 25 °C). Agitate the mixture for at least 24 hours. A 48-hour period is often preferred to ensure equilibrium is reached.[10]

-

Phase Separation: After incubation, allow the vials to rest for a short period (e.g., 30 minutes) to let undissolved material settle.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Avoid disturbing the undissolved layer.

-

Filtration: Immediately filter the aliquot through a syringe filter into a clean analysis vial. This step is crucial to remove any microscopic, undissolved particles that could falsely elevate the measured concentration.

-

Quantification: Analyze the concentration of the filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve of known concentrations.

Workflow Visualization

The following diagram illustrates the key stages of the shake-flask solubility determination workflow.

Caption: Workflow for determining thermodynamic solubility via the shake-flask method.

Practical Implications and Solvent Selection

-

For Reaction Chemistry: The high solubility in polar aprotic solvents like acetone, THF, and DMF makes them excellent choices for alkylation reactions.[5] These solvents effectively dissolve both the alkylating agent and many common nucleophilic substrates without participating in the reaction.

-

For Purification: The low solubility in water is highly advantageous for work-up procedures. After a reaction in an organic solvent, the mixture can be quenched with water or brine, and the product can be extracted into a water-immiscible organic solvent like diethyl ether or ethyl acetate.[9] The solubility in nonpolar solvents like pentane or hexane allows them to be used as washing agents to remove nonpolar impurities.[5]

-

For Formulation: In drug development, if a derivative of this molecule is intended for aqueous administration, its low intrinsic water solubility (1.32 mg/mL) must be addressed through formulation strategies such as co-solvents, surfactants, or complexing agents.[7]

Conclusion

This compound is a lipophilic molecule with limited aqueous solubility but excellent solubility across a broad range of polar aprotic and nonpolar organic solvents. This solubility profile is a direct consequence of its molecular structure, which combines a large, nonpolar tert-butyl moiety with a polar ester group. For routine synthetic applications, solvents such as acetone, THF, and dichloromethane are highly suitable. For precise, quantitative applications requiring accurate solubility data, the shake-flask method remains the definitive standard. This guide provides the theoretical foundation and practical methodology necessary for scientists to confidently handle and utilize this compound in their research and development endeavors.

References

- 1. m.youtube.com [m.youtube.com]

- 2. This compound | C6H11IO2 | CID 11021060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound | 49827-15-8 [chemicalbook.com]

- 6. This compound | 49827-15-8 [sigmaaldrich.com]

- 7. 49827-15-8 | this compound | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]

- 8. 溶剂混溶性表 [sigmaaldrich.com]

- 9. amherst.edu [amherst.edu]

- 10. enamine.net [enamine.net]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

Safety precautions for handling tert-butyl 2-iodoacetate.

An In-Depth Technical Guide to the Safe Handling of tert-Butyl 2-Iodoacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable reagent in organic synthesis, frequently employed as an alkylating agent for introducing a tert-butoxycarbonylmethyl group. Its utility, however, is matched by its significant hazardous properties, including high acute toxicity, corrosivity, and potential mutagenicity. This guide provides a comprehensive overview of the essential safety precautions, handling protocols, and emergency procedures required to mitigate the risks associated with this compound. Adherence to these guidelines is critical for ensuring the safety of laboratory personnel and the integrity of research outcomes.

Hazard Identification and Risk Assessment: A Mechanistic Perspective

Understanding the inherent reactivity of this compound is fundamental to appreciating its hazards. As an α-halo ester, it is a potent electrophilic alkylating agent. The carbon-iodine bond is highly polarized and susceptible to nucleophilic attack, making the compound reactive towards a wide range of biological nucleophiles, including the amine, sulfhydryl, and hydroxyl groups found in amino acids and nucleic acids.

This reactivity is the basis for its toxicity. Alkylation of critical biological macromolecules can disrupt cellular processes, leading to cell death (cytotoxicity).[1] Furthermore, the alkylation of DNA can cause genetic damage, which is why alkylating agents as a class are often treated as potential mutagens and carcinogens.[1][2][3]

Physicochemical and Toxicological Properties

A summary of the key properties of this compound is presented below. This data is essential for conducting a thorough risk assessment before any experimental work is initiated.

| Property | Value | Source(s) |

| Chemical Formula | C₆H₁₁IO₂ | [4][5] |

| Molecular Weight | 242.06 g/mol | [5] |

| CAS Number | 49827-15-8 | [4][5][6] |

| Appearance | Light yellow oil / liquid | [6][7] |

| Signal Word | Danger | [5][6][8] |

| GHS Pictograms |

ngcontent-ng-c1205671314="" class="ng-star-inserted"> | [5][9] |

GHS Hazard and Precautionary Statements

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear and concise summary of the compound's dangers.

| Code | Hazard Statement | Code | Precautionary Statement |

| H301 | Toxic if swallowed | P264 | Wash skin thoroughly after handling. |

| H311 | Toxic in contact with skin | P270 | Do not eat, drink or smoke when using this product. |

| H331 | Toxic if inhaled | P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| H315 | Causes skin irritation | P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor. |

| H318 | Causes serious eye damage | P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |

| H335 | May cause respiratory irritation | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| H227 | Combustible liquid | P501 | Dispose of contents/container to an approved waste disposal plant. |

| Sources:[6][8][9] |

Pre-Handling Risk Assessment Workflow

A systematic risk assessment is not merely a procedural formality; it is a critical scientific step to ensure a safe experimental design. The following workflow should be completed before every procedure involving this compound.

Caption: Workflow for conducting a risk assessment before handling this compound.

Hierarchy of Controls: Engineering, Administrative, and PPE

A multi-layered approach to safety is essential. The hierarchy of controls prioritizes the most effective measures for risk reduction.

Engineering Controls (First Line of Defense)

Engineering controls physically separate the researcher from the hazard. For this compound, their use is mandatory.

-

Chemical Fume Hood: All handling of this compound, including weighing, dispensing, and addition to reaction vessels, must be performed inside a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute (fpm).

-

Ventilation: The laboratory must be equipped with general ventilation that provides adequate air changes per hour to prevent the accumulation of fugitive vapors.[10]

-

Safety Equipment: A certified safety shower and eyewash station must be located within a 10-second, unobstructed travel distance from the work area.[11]

Administrative Controls (Procedural Safeguards)

These are the work practices and procedures that reduce the likelihood of exposure.

-

Designated Area: Establish a "Designated Area" within the fume hood that is clearly marked for handling highly toxic chemicals. This area should be decontaminated after each use.

-

Standard Operating Procedure (SOP): A lab-specific SOP must be written and approved. This document should detail every step of the process, from chemical retrieval to waste disposal. All personnel must be trained on the SOP before beginning work.

-

Restricted Access: Only authorized and trained personnel should be allowed in the vicinity when the chemical is being handled.

-

Never Work Alone: Always ensure a second person is aware of the work being performed and is within audible range.

Personal Protective Equipment (PPE) (Final Barrier)

PPE is essential but should never be relied upon as the sole means of protection.

-

Hand Protection: Due to the high dermal toxicity, double-gloving is required. Use a thin, nitrile inner glove and a thicker, chemical-resistant outer glove (e.g., butyl rubber or Viton™). Check glove manufacturer compatibility charts for breakthrough times. Discard gloves immediately if contamination is suspected.

-

Eye Protection: Chemical splash goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn over the goggles when there is a significant splash risk (e.g., when transferring larger quantities).[11]

-

Body Protection: A flame-resistant lab coat, fully buttoned, is required. Ensure clothing covers all exposed skin. Do not wear shorts or open-toed shoes in the laboratory.

-

Respiratory Protection: While engineering controls should be sufficient, a risk assessment may indicate the need for respiratory protection (e.g., during a large spill cleanup). If required, personnel must be fit-tested and trained on the use of an appropriate respirator, such as a full-face respirator with an organic vapor cartridge.[11][12]

Caption: Correct sequence for donning and doffing Personal Protective Equipment (PPE).

Experimental Protocols: Safe Handling and Storage

Step-by-Step Weighing and Dispensing Protocol

-

Preparation: Don all required PPE as described in Section 2.3. Ensure the fume hood sash is at the lowest practical height.

-

Decontamination: Wipe down the designated area and the analytical balance within the fume hood with an appropriate solvent (e.g., 70% ethanol) and allow it to dry.

-

Tare Vessel: Place a clean, sealed secondary container (e.g., a round-bottom flask with a septum) on the balance and tare it.

-

Chemical Transfer: Retrieve the stock bottle of this compound. Keep it within the designated area. Using a clean glass syringe or pipette, carefully withdraw the required amount of the liquid and dispense it directly into the tared reaction vessel.

-

Seal and Re-weigh: Immediately seal the reaction vessel. Re-weigh to determine the exact mass transferred.

-

Cleanup: Tightly cap the stock bottle. Carefully wipe the exterior of the stock bottle and the reaction vessel with a damp cloth to remove any potential residue. Dispose of the cloth as hazardous waste.

-

Final Decontamination: Decontaminate the designated area and any equipment used.

Storage Requirements

Improper storage can lead to degradation and increased risk. The following conditions are critical for maintaining the stability and safety of this compound.

| Parameter | Requirement | Rationale | Source(s) |

| Temperature | 2-8°C | To inhibit decomposition and maintain stability. | [6][13] |

| Atmosphere | Sealed under inert gas (e.g., Argon) | To prevent reaction with air and moisture. | [6] |

| Light | Protect from light (Amber bottle) | The C-I bond can be photolytically cleaved. | [5][13] |

| Location | Store in a designated, locked refrigerator for toxic chemicals. | To prevent unauthorized access and cross-contamination. | [9][11] |

| Compatibility | Store away from strong oxidizing agents, acids, and bases. | To prevent violent reactions. | [11] |

Emergency Procedures: A Validating System of Response

Rapid and correct response to an emergency is a non-negotiable component of laboratory safety.

Exposure Response Protocol

-

Skin Exposure: Immediately move to the safety shower.[14] While rinsing under a copious flow of water for at least 15 minutes, remove all contaminated clothing.[15][16] Do not scrub the skin. Seek immediate medical attention after the initial decontamination.

-

Eye Exposure: Immediately proceed to an eyewash station.[14] Hold the eyelids open and flush with a gentle stream of water for at least 15 minutes.[9][15] Remove contact lenses if it is safe to do so. Seek immediate medical attention.

-

Inhalation: Immediately move the affected person to fresh air.[9][11] If breathing is difficult or has stopped, trained personnel should provide artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[17] Rinse the mouth thoroughly with water.[9] Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.

Chemical Spill Management

The response to a spill depends on its scale. For any spill larger than what can be safely managed by laboratory personnel, evacuate the area and contact emergency services.

Caption: Decision workflow for responding to a chemical spill of this compound.

Minor Spill Cleanup (inside a fume hood):

-

Ensure all non-essential personnel have left the area.

-

Wearing full PPE, restrict the spill area by placing absorbent pads around the perimeter.

-

Cover the spill with an inert absorbent material, such as vermiculite or sand.[15]

-

Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste.[15]

-

Decontaminate the area with a soap and water solution, followed by a solvent rinse.

-

Collect all cleaning materials in the same hazardous waste container.

-

Report the incident to the laboratory supervisor.

Waste Disposal

All waste generated from procedures involving this compound is considered hazardous.

-

Liquid Waste: Collect all liquid waste, including reaction quenching solutions and solvent rinses, in a designated, sealed, and clearly labeled hazardous waste container.

-

Solid Waste: All contaminated solid materials (gloves, absorbent pads, silica gel, pipette tips) must be collected in a separate, sealed, and labeled container for solid hazardous waste.[11]

-

Disposal: Follow all institutional, local, and national regulations for the disposal of toxic and hazardous chemical waste.[18]

Conclusion

This compound is a powerful synthetic tool whose utility demands a commensurate level of respect for its hazards. By integrating a deep understanding of its chemical reactivity with a disciplined application of the hierarchy of controls—from mandatory use of fume hoods to meticulous handling protocols and robust emergency plans—researchers can effectively mitigate the associated risks. A culture of safety, grounded in thorough risk assessment and procedural diligence, is the ultimate guarantor of personal safety and scientific excellence.

References

- 1. Alkylation - Wikipedia [en.wikipedia.org]

- 2. Alkylating agent | Cancer Treatment, DNA Damage & Mutagenesis | Britannica [britannica.com]

- 3. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]

- 4. This compound | C6H11IO2 | CID 11021060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. This compound | 49827-15-8 [sigmaaldrich.com]

- 7. This compound | 49827-15-8 [chemicalbook.com]

- 8. 49827-15-8 | this compound | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]

- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 10. cometchemical.com [cometchemical.com]

- 11. fishersci.com [fishersci.com]

- 12. CDC - NIOSH Pocket Guide to Chemical Hazards - tert-Butyl acetate [cdc.gov]

- 13. This compound - Lead Sciences [lead-sciences.com]

- 14. sarponggroup.com [sarponggroup.com]

- 15. nj.gov [nj.gov]

- 16. Basic procedures for action in case of biological emergencies – Comitè de Bioseguretat [ub.edu]

- 17. images.nicindustries.com [images.nicindustries.com]

- 18. fishersci.com [fishersci.com]

A Senior Application Scientist's Guide to tert-Butyl 2-Iodoacetate: Synthesis, Applications, and Experimental Protocols

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of tert-butyl 2-iodoacetate, a versatile reagent in organic synthesis. This document moves beyond a simple recitation of facts to offer field-proven insights into its synthesis, mechanistic behavior, and practical applications, with a focus on empowering researchers to confidently and effectively utilize this compound in their work.

Core Properties and Specifications

This compound is a valuable building block in organic chemistry, primarily utilized as an alkylating agent. Its key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 49827-15-8 | [1][2][3][4] |

| Molecular Formula | C₆H₁₁IO₂ | [1][2] |

| Molecular Weight | 242.06 g/mol | [1][4] |

| Appearance | Light yellow oil | [1] |

| Purity | Typically ≥96% | [1] |

| Storage Conditions | 2-8°C, protect from light, sealed in dry conditions | [2] |

Synthesis of this compound: A Reliable Laboratory-Scale Protocol

The most common and efficient method for the synthesis of this compound is through a Finkelstein reaction, substituting the bromide in tert-butyl 2-bromoacetate with iodide. This reaction is favored due to the higher nucleophilicity of the iodide ion compared to the bromide ion in an acetone solvent, which precipitates the less soluble sodium bromide, driving the equilibrium towards the product.

Experimental Protocol: Synthesis via Finkelstein Reaction[1]

Materials:

-

tert-Butyl bromoacetate

-

Sodium iodide (NaI)

-

Anhydrous acetone

-

Pentane

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve sodium iodide (1.5 equivalents) in anhydrous acetone.

-

Slowly add tert-butyl bromoacetate (1.0 equivalent) dropwise to the stirred solution at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC). A typical mobile phase is petroleum ether/ethyl acetate (2:1), where the Rf of this compound is approximately 0.73. The reaction is generally complete within 150 minutes.

-

Upon completion, filter the reaction mixture to remove the precipitated sodium bromide.

-

Concentrate the filtrate using a rotary evaporator.

-

To the resulting residue, add pentane to precipitate any remaining salts and filter again.

-

Concentrate the final filtrate under vacuum to yield this compound as a light yellow oil. An expected yield is approximately 81%.

Synthesis Workflow Diagram

References

Spectroscopic data (NMR, IR, Mass Spec) of tert-butyl 2-iodoacetate.

An In-Depth Technical Guide to the Spectroscopic Characterization of tert-Butyl 2-Iodoacetate

This guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No. 49827-15-8), a crucial alkylating agent in chemical synthesis and drug development. As a reagent frequently used to introduce a tert-butoxycarbonylmethyl group, particularly for modifying cysteine residues in proteins, rigorous confirmation of its structure and purity is paramount. This document offers a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established spectroscopic principles and supported by experimental findings.

Molecular Structure and Spectroscopic Overview

This compound possesses a simple yet distinct structure comprising a tert-butyl ester functional group and a primary iodoalkane. This combination gives rise to a unique spectroscopic fingerprint. The molecule contains four distinct carbon environments and two primary proton environments, all of which are readily identifiable through NMR spectroscopy. The presence of the ester carbonyl group is strongly indicated in the IR spectrum, while mass spectrometry reveals a characteristic fragmentation pattern dominated by the stability of the tert-butyl cation.

Proton (¹H) NMR Spectroscopy

Proton NMR is a powerful first-pass technique for confirming the identity of this compound by revealing the number of distinct proton environments, their integration (ratio), and their electronic environment.

Analysis and Interpretation

The ¹H NMR spectrum of this compound is remarkably simple, showing only two signals, both of which are singlets. This is due to the absence of adjacent, non-equivalent protons, which precludes any spin-spin coupling.

-

t-Butyl Protons (CH₃)₃C- : The nine protons of the tert-butyl group are chemically equivalent due to free rotation around the C-C bonds. They appear as a sharp singlet. Its upfield chemical shift is characteristic of saturated alkyl protons.

-

Methylene Protons -CH₂I : The two protons of the methylene group are also equivalent. They are adjacent to two strongly electron-withdrawing groups: the iodine atom and the ester carbonyl. This dual deshielding effect shifts their signal significantly downfield relative to a typical alkyl methylene group.[1]

Experimental data reported in the literature confirms this interpretation.[2]

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.46 | Singlet | 9H | (CH ₃)₃C- |

| 3.60 | Singlet | 2H | -CH ₂I |

| Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Data sourced from literature.[2] |

graph MolStructure_H { layout=neato; node [shape=none, fontsize=12, fontname="Arial", fontcolor="#202124"]; edge [fontsize=10, fontname="Arial"];// Nodes for atoms C1 [label="C", pos="0,0!"]; O1 [label="O", pos="0.8,-0.5!"]; C2 [label="C", pos="1.6,0!"]; O2 [label="O", pos="2.1,0.8!"]; C3 [label="C", pos="-1.2,0.5!"]; I1 [label="I", pos="-2.2,-0.2!"];

// Nodes for t-butyl group Cq [label="C", pos="1.2,-1.5!"]; CMe1 [label="CH₃", pos="0.4,-2.2!"]; CMe2 [label="CH₃", pos="1.2,-2.5!"]; CMe3 [label="CH₃", pos="2.0,-2.2!"];

// Environment labels env1 [label="δ = 1.46 ppm (9H)", fontcolor="#34A853", pos="1.2,-3.2!"]; env2 [label="δ = 3.60 ppm (2H)", fontcolor="#EA4335", pos="-1.2,1.2!"];

// Bonds C1 -- O1; C1 -- O2 [style=double]; C1 -- C3; C3 -- I1; O1 -- Cq; Cq -- CMe1; Cq -- CMe2; Cq -- CMe3;

// Invisible edges for labels edge [style=invis]; Cq -- env1; C3 -- env2; }

Caption: ¹H NMR environments in this compound.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup : Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity.

-

Acquisition : Acquire the spectrum at room temperature. A standard pulse sequence with 8 to 16 scans is typically sufficient due to the high concentration.

-

Processing : Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. Integrate the signals to determine the relative proton ratios.

Carbon-13 (¹³C) NMR Spectroscopy

Carbon-13 NMR provides complementary information to ¹H NMR, detailing the carbon skeleton of the molecule. For this compound, four distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

Predicted Spectrum and Interpretation

-

Carbonyl Carbon (-C=O) : Ester carbonyl carbons are significantly deshielded and typically appear in the 165-175 ppm range.[3]

-

Quaternary Carbon (-C(CH₃)₃) : The quaternary carbon of the tert-butyl group, being bonded to an oxygen atom, is found moderately downfield.

-

Methyl Carbons (-C(CH₃)₃) : The three equivalent methyl carbons of the tert-butyl group appear in the typical aliphatic region.

-

Methylene Carbon (-CH₂I) : This carbon is subject to two strong, opposing electronic effects. The adjacent carbonyl group is deshielding, while the "heavy atom effect" of iodine is strongly shielding. This shielding effect from iodine is dominant, shifting the signal significantly upfield, often to a chemical shift below 0 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |

| ~168 | C=O | Typical range for an ester carbonyl.[3] |

| ~83 | C (CH₃)₃ | Quaternary carbon attached to oxygen. |

| ~28 | C(C H₃)₃ | Equivalent methyl carbons in an aliphatic environment. |

| ~ -5 | C H₂I | Strong shielding from the heavy iodine atom. |

| Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation : Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial to reduce acquisition time.

-

Instrument Setup : Use a spectrometer operating at a ¹³C frequency of 100 MHz (corresponding to a 400 MHz ¹H instrument).

-

Acquisition : Acquire a proton-decoupled spectrum to ensure each unique carbon appears as a singlet. A sufficient number of scans (e.g., 512 to 1024) is required to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

-

Processing : Process the data similarly to the ¹H spectrum. Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is an essential tool for identifying the functional groups present in a molecule. The spectrum of this compound is dominated by absorptions from the ester group and C-H bonds.

Analysis of Key Absorption Bands

-

C=O Stretch : The most prominent feature in the IR spectrum is the intense, sharp absorption band corresponding to the carbonyl (C=O) stretch of the ester. For aliphatic esters, this peak is reliably found in the 1735-1750 cm⁻¹ region.[5]

-

C-O Stretches : Esters exhibit two distinct C-O stretching vibrations: the C-O-C asymmetric and symmetric stretches. These appear as strong bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹.[5]

-

C-H Stretches and Bends : The sp³ C-H stretching vibrations of the methyl and methylene groups are observed just below 3000 cm⁻¹. C-H bending vibrations for the tert-butyl group will also be present, often near 1370 cm⁻¹ and 1470 cm⁻¹.

-

C-I Stretch : The carbon-iodine bond stretch is a low-energy vibration and appears as a weak band in the far fingerprint region, typically between 500-600 cm⁻¹. Its detection can be difficult and is often not used for primary identification.

Table 3: Expected IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type |

| 2980-2850 | Medium-Strong | C-H (sp³) Stretch |

| ~1740 | Strong, Sharp | C=O (Ester) Stretch[5] |

| ~1370 | Medium | C-H (t-Butyl) Bend |

| 1300-1000 | Strong | C-O (Ester) Stretches[5] |

| 600-500 | Weak | C-I Stretch |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation : As this compound is a liquid at room temperature, the simplest method is to prepare a neat liquid film.

-

Procedure : Place one drop of the neat liquid between two polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates.

-

Acquisition : Place the salt plates in the spectrometer sample holder. Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Processing : Perform a background subtraction using a spectrum of the empty salt plates.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and structural fragments of a molecule. Under electron ionization (EI), this compound is expected to undergo predictable fragmentation.

Predicted Fragmentation Pattern

The molecular ion ([C₆H₁₁IO₂]⁺˙) is expected at an m/z of 242. However, for aliphatic esters, this peak may be weak or absent.[6] The fragmentation is dominated by pathways that lead to stable carbocations.

-

Formation of the tert-Butyl Cation : The most characteristic fragmentation pathway for tert-butyl esters is the cleavage of the C-O bond to form the highly stable tert-butyl cation ((CH₃)₃C⁺) at m/z 57 . This is often the base peak in the spectrum.[7]

-

Alpha-Cleavage : Cleavage of the C-C bond alpha to the carbonyl group can result in the loss of the iodo-methyl radical (•CH₂I) to form a tert-butoxycarbonyl cation at m/z 115 .

-

Loss of Isobutylene : A common rearrangement for tert-butyl esters involves the transfer of a hydrogen and elimination of a neutral isobutylene molecule ((CH₃)₂C=CH₂). This would result in a fragment corresponding to protonated iodoacetic acid at m/z 187 .

Caption: Predicted EI-MS fragmentation of this compound.

Table 4: Predicted Major Ions in the EI Mass Spectrum

| m/z | Proposed Fragment Ion | Significance |

| 242 | [C₆H₁₁IO₂]⁺˙ | Molecular Ion (may be weak) |

| 187 | [ICH₂COOH₂]⁺ | Loss of neutral isobutylene |

| 115 | [(CH₃)₃COCO]⁺ | Alpha-cleavage |

| 57 | [(CH₃)₃C]⁺ | tert-Butyl cation, likely base peak |

Experimental Protocol: EI-MS

-

Sample Introduction : Introduce a dilute solution of the compound (e.g., in methanol or dichloromethane) via a direct insertion probe or a GC inlet.

-

Ionization : Use a standard electron ionization (EI) source operating at 70 eV.

-

Analysis : Analyze the resulting ions using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

-

Detection : Scan a mass range from m/z 40 to 300 to detect the molecular ion and key fragments.

Summary

The structural identity and integrity of this compound can be unequivocally confirmed through a combination of spectroscopic techniques. The key identifying features are:

-

¹H NMR : Two singlets at approximately 3.60 ppm (2H) and 1.46 ppm (9H).

-

¹³C NMR : Four distinct signals, most notably the carbonyl carbon (

168 ppm) and the highly shielded iodomethylene carbon (-5 ppm). -

IR : A strong, sharp ester carbonyl (C=O) absorption near 1740 cm⁻¹.

-

MS : A characteristic fragmentation pattern featuring a base peak at m/z 57, corresponding to the tert-butyl cation.

This comprehensive spectroscopic profile serves as a reliable reference for researchers and quality control professionals working with this important synthetic reagent.

References

- 1. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 2. Identification of novel N-benzyloxy-amino acid hydroxamates as inhibitors of the virulence factor LasB from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

Tert-Butyl 2-Iodoacetate: A Strategic Reagent in Modern Organic Synthesis

An In-Depth Technical Guide

Abstract

Tert-butyl 2-iodoacetate has emerged as a cornerstone reagent in organic synthesis, prized for its unique combination of steric bulk, high reactivity, and the stability of its ester functionality. The presence of the tert-butyl group provides significant steric hindrance, preventing self-condensation and undesired reactions at the ester carbonyl, while the carbon-iodine bond offers exceptional reactivity, making it a superior alkylating agent compared to its bromo- and chloro-analogs. This guide provides a comprehensive overview of the synthesis, key applications, and mechanistic underpinnings of this compound's utility, with a focus on its role in C-alkylation and Reformatsky-type reactions. Detailed experimental protocols and mechanistic diagrams are provided to equip researchers, scientists, and drug development professionals with the practical knowledge to effectively leverage this versatile molecule in their synthetic endeavors.

Introduction: Properties and Strategic Advantages

This compound, a light-yellow oil, is a powerful electrophile in organic chemistry.[1] Its strategic value stems from two key structural features: the tert-butyl ester and the iodo-substituent.

-

The Tert-Butyl Ester: This bulky group serves multiple purposes. It is highly resistant to nucleophilic attack and saponification under basic conditions that would readily cleave simpler methyl or ethyl esters. This stability allows for the generation of enolates and other strong nucleophiles in its presence without compromising the ester functionality. Furthermore, the tert-butyl group can be selectively cleaved under acidic conditions (e.g., with trifluoroacetic acid) to yield the corresponding carboxylic acid, often without affecting other acid-labile groups.

-

The Iodide Leaving Group: Iodine is an outstanding leaving group due to its large atomic radius and high polarizability, which stabilize the forming negative charge in the transition state of nucleophilic substitution reactions. This makes this compound significantly more reactive than its bromo- and chloro- counterparts in SN2 reactions and facilitates oxidative addition with metals like zinc in Reformatsky reactions.[2]

Physicochemical and Safety Data

Proper handling and storage are critical for maintaining the reagent's integrity and ensuring laboratory safety. It should be stored in a dark place, sealed under dry conditions, and refrigerated (2-8°C).[3]

| Property | Value | Reference |

| CAS Number | 49827-15-8 | [4] |

| Molecular Formula | C₆H₁₁IO₂ | [4] |

| Molecular Weight | 242.06 g/mol | [3] |

| Appearance | Light yellow oil | [1] |

| Boiling Point | 206.4 ± 13.0 °C at 760 mmHg | |

| Storage | 2-8°C, protect from light, keep sealed and dry |

Safety Profile: this compound is classified as a hazardous substance. It is a combustible liquid and is toxic if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation and may cause respiratory irritation.

-

GHS Pictogram: GHS06 (Skull and crossbones)

-

Signal Word: Danger

-

Hazard Statements: H227, H301, H311+H331, H315, H319, H335

Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. All manipulations should be performed in a well-ventilated chemical fume hood.[5]

Synthesis via Finkelstein Reaction

This compound is readily synthesized from the more common and less expensive tert-butyl bromoacetate via a Finkelstein reaction. This equilibrium-driven process relies on the low solubility of sodium bromide in acetone to drive the reaction to completion.[1]

References

- 1. This compound | 49827-15-8 [chemicalbook.com]

- 2. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 3. chemscene.com [chemscene.com]

- 4. This compound | C6H11IO2 | CID 11021060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. images.nicindustries.com [images.nicindustries.com]

A Technical Guide to the Carbon-Iodine Bond in tert-Butyl 2-Iodoacetate: Reactivity, Mechanisms, and Synthetic Utility

Abstract

tert-Butyl 2-iodoacetate is a cornerstone reagent in modern organic synthesis, prized for the predictable and versatile reactivity of its carbon-iodine (C-I) bond. This guide provides an in-depth exploration of the fundamental principles governing this reactivity. We will dissect the intrinsic properties of the C-I bond, analyze the electronic and steric influence of the adjacent tert-butyl ester moiety, and detail its behavior across three primary mechanistic manifolds: nucleophilic substitution, organometallic transformations, and radical chemistry. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique synthetic potential of this powerful building block.

The Nature of the Carbon-Iodine Bond: A Foundation for Reactivity

The utility of this compound stems directly from the inherent properties of the carbon-iodine bond. Understanding these characteristics is critical to predicting and controlling its chemical behavior. The C-I bond is the longest and weakest of the carbon-halogen bonds.[1][2] This weakness is quantified by its low bond dissociation energy (BDE), which is the energy required to cleave the bond homolytically.

Table 1: Comparison of Carbon-Halogen Bond Properties

| Bond | Bond Dissociation Energy (kJ/mol) | Electronegativity of Halogen (Pauling Scale) |

| C-F | ~485 | 3.98 |

| C-Cl | ~340 | 3.16 |

| C-Br | ~285 | 2.96 |

| C-I | ~214-240 [3][4] | 2.66 |

Data compiled from various sources.[1][2][3][4]

The low BDE of the C-I bond makes it susceptible to cleavage under relatively mild conditions, either heterolytically (forming ions) or homolytically (forming radicals).[3] Furthermore, the large size and high polarizability of the iodine atom make iodide (I⁻) an exceptionally stable leaving group, a key factor in nucleophilic substitution reactions. The carbon atom bonded to the halogen is electrophilic due to the electronegativity difference, making it a prime target for nucleophiles.[2]

The adjacent tert-butyl ester group also plays a crucial role. The bulky tert-butyl group provides significant steric hindrance, which can influence the accessibility of the electrophilic α-carbon and the trajectory of incoming nucleophiles.[5][6] Electronically, the ester's carbonyl group can withdraw electron density, further activating the α-carbon. The tert-butyl ester itself is a robust protecting group for the carboxylic acid, stable under a variety of conditions but readily cleaved with acid.[5]

Pillar 1: Nucleophilic Substitution (Sₙ2) Reactions

The most straightforward transformation involving this compound is the direct displacement of the iodide by a nucleophile via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The excellent leaving group ability of iodide and the electrophilic nature of the α-carbon facilitate this reaction.

This pathway is fundamental for forming new carbon-heteroatom and carbon-carbon bonds. A classic example is the Finkelstein reaction, where iodide is displaced by another halide, but the principle extends to a vast range of nucleophiles including amines, thiols, azides, and enolates.[7][8] The reaction proceeds via a backside attack, leading to an inversion of stereochemistry at the α-carbon.[8]

Figure 1: General workflow for an Sₙ2 reaction.

Experimental Protocol: Sₙ2 Thioether Synthesis

This protocol describes the synthesis of a thioether via the Sₙ2 displacement of iodide.

-

Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve thiophenol (1.0 eq.) in a suitable aprotic polar solvent such as acetone or DMF (approx. 0.5 M).

-

Deprotonation: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 eq.) to the solution and stir for 15-20 minutes at room temperature to form the thiophenolate nucleophile.

-

Substrate Addition: Slowly add this compound (1.1 eq.) to the reaction mixture via syringe.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Workup: Quench the reaction with water and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired tert-butyl 2-(phenylthio)acetate.

Pillar 2: Organometallic Chemistry via Oxidative Addition

The low C-I bond energy allows for facile oxidative addition by zero-valent metals, most notably zinc, to form organometallic reagents. This is the cornerstone of the Reformatsky reaction .[9][10][11][12][13] In this process, zinc dust inserts into the C-I bond of this compound to generate an organozinc intermediate, often called a Reformatsky enolate.[9][11][13]

Unlike more reactive Grignard or organolithium reagents, Reformatsky enolates are generally unreactive towards esters.[9][11][12][13] This chemoselectivity allows them to add cleanly to more electrophilic carbonyls, such as aldehydes and ketones, to form β-hydroxy esters—a critical transformation in carbon-carbon bond formation.[10] The reactivity of the α-halo ester in this reaction follows the order I > Br > Cl.[10] Other metals, such as samarium(II) iodide, can mediate similar Barbier-type reactions.[14][15]

Figure 2: Key stages of the Reformatsky reaction.

Experimental Protocol: Reformatsky Reaction with Benzaldehyde

-

Zinc Activation: Place zinc dust (2.0 eq.) in a flame-dried, three-neck flask equipped with a reflux condenser and dropping funnel under an inert atmosphere. Add a small crystal of iodine or a few drops of 1,2-dibromoethane and gently heat to activate the zinc surface.

-

Initiation: Add a small portion of a solution of this compound (1.5 eq.) and benzaldehyde (1.0 eq.) in anhydrous THF to the activated zinc. Gentle heating may be required to initiate the reaction, often indicated by a slight exotherm and bubble formation.

-

Addition: Once initiated, add the remaining solution of the iodoacetate and aldehyde dropwise at a rate that maintains a gentle reflux.

-

Reaction Completion: After the addition is complete, continue to heat the mixture at reflux for an additional 30-60 minutes to ensure full consumption of the aldehyde. Monitor by TLC.

-

Workup: Cool the reaction to room temperature and quench by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the mixture with diethyl ether (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter. Concentrate the solvent in vacuo. Purify the resulting crude oil via flash column chromatography to isolate the target β-hydroxy ester.

Pillar 3: Radical Chemistry via Homolytic Cleavage

The inherent weakness of the C-I bond makes it an ideal precursor for generating carbon-centered radicals via homolytic cleavage.[3] This can be initiated thermally, photochemically, or through single-electron transfer (SET) from a transition metal catalyst. The resulting α-ester radical is a valuable intermediate for C-C bond formation.

A prominent application of this reactivity is in controlled radical polymerizations, such as Atom Transfer Radical Polymerization (ATRP) .[16][17][18] In ATRP, a transition metal complex (e.g., of copper) reversibly abstracts the iodine atom from an initiator like this compound.[16][17] This process establishes a dynamic equilibrium between a low concentration of active, propagating radicals and a high concentration of dormant alkyl iodide species.[17][18] This control allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.[17] Alkyl iodides are effective as degenerative transfer agents in such controlled radical processes.[19][20]

Figure 3: Conceptual workflow of radical generation and reaction.

Conclusion: A Versatile Tool for Molecular Construction

The reactivity of the carbon-iodine bond in this compound is a powerful illustration of how fundamental chemical properties can be harnessed for sophisticated molecular engineering. The bond's inherent weakness and the stability of the iodide leaving group enable a diverse array of transformations under predictable and often mild conditions. By understanding and exploiting its behavior in nucleophilic substitutions, organometallic additions, and radical processes, chemists in academic and industrial settings, particularly in drug discovery, can efficiently construct complex molecular architectures. The strategic choice of reaction conditions allows researchers to selectively channel the reactivity of this versatile building block to forge critical C-C, C-N, C-S, and C-O bonds, underscoring its importance in the synthetic chemist's toolkit.

References

- 1. quora.com [quora.com]

- 2. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 3. The dissociation energy of a carbon-iodine bond is typically about $240 \.. [askfilo.com]

- 4. nagwa.com [nagwa.com]

- 5. fiveable.me [fiveable.me]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. people.wou.edu [people.wou.edu]

- 9. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 10. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Reformatsky Reaction [organic-chemistry.org]

- 13. lscollege.ac.in [lscollege.ac.in]

- 14. researchgate.net [researchgate.net]

- 15. Barbier reaction - Wikipedia [en.wikipedia.org]

- 16. books.rsc.org [books.rsc.org]

- 17. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]

- 18. Atom Transfer Radical Polymerization - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 19. apps.dtic.mil [apps.dtic.mil]

- 20. Cu(0)-RDRP of acrylates using an alkyl iodide initiator - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01563C [pubs.rsc.org]

Methodological & Application

Application Notes & Protocols: The Strategic Use of tert-Butyl 2-Iodoacetate in the Synthesis of Targeted Covalent Inhibitors

Introduction: The Resurgence of Covalent Inhibition

In the landscape of modern drug discovery, Targeted Covalent Inhibitors (TCIs) have emerged from a niche strategy to a mainstream powerhouse.[1] Unlike traditional non-covalent drugs that rely on reversible binding, TCIs are designed to form a stable, covalent bond with their biological target.[2] This mechanism is typically a two-step process: first, a recognition moiety on the inhibitor directs the molecule to the target protein's binding site through reversible interactions. Following this initial binding, a strategically placed electrophilic group, or "warhead," reacts with a nearby nucleophilic amino acid residue, forming an irreversible bond.[2][3]

This covalent linkage offers significant pharmacological advantages, including enhanced potency, prolonged duration of action independent of the drug's circulating half-life, and the potential to inhibit traditionally "undruggable" targets that lack deep binding pockets.[2][4] Among the various nucleophilic amino acids, cysteine is the most frequently targeted due to the high nucleophilicity of its thiol side chain and its relatively low abundance in the proteome, which aids in achieving selectivity.[1][3][5] The iodoacetyl group is a classic and highly effective electrophilic warhead for cysteine modification, valued for its straightforward and rapid reaction kinetics.[6][7] This guide focuses specifically on tert-butyl 2-iodoacetate , a versatile reagent that combines the cysteine-targeting capability of the iodoacetate warhead with the synthetic advantages of a tert-butyl ester protecting group.

Core Principles: Why this compound?

The choice of this compound as a synthetic building block is rooted in two key chemical features: the reactivity of the iodoacetyl moiety and the unique properties of the tert-butyl ester.

-